6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone - 344282-67-3

6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone

Catalog Number: EVT-3050262
CAS Number: 344282-67-3
Molecular Formula: C16H13BrN2O
Molecular Weight: 329.197
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Pyridazinones are often synthesized through the condensation of substituted hydrazines with various carbonyl compounds, such as α,β-unsaturated ketones, β-keto esters, or cyclic anhydrides. [, ]
  • Cyclization Reactions: Intramolecular cyclization reactions involving appropriately substituted precursors can also lead to the formation of pyridazinone rings. []
Molecular Structure Analysis

The molecular structure of pyridazinones has been investigated using various techniques, including X-ray crystallography. [, ] These studies have revealed key structural features, such as:

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the pyridazinone ring can be alkylated to introduce various substituents. []
  • Halogenation: The aromatic rings attached to the pyridazinone core can be halogenated, allowing for further modifications. [, ]
Mechanism of Action
  • cAMP-phosphodiesterase (PDE) inhibition: Certain pyridazinone derivatives have been shown to inhibit PDE, leading to increased intracellular cAMP levels and potential cardiotonic effects. [, , ]
  • Anti-inflammatory activity: Some pyridazinone derivatives exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways. []
  • Antiviral activity: Pyridazinones have been investigated for their antiviral potential, with some derivatives showing promising activity against influenza virus. []

6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative that exhibits interesting hydrogen bonding patterns in its crystal structure. [] It forms centrosymmetric dimers through C-H...pi(arene) interactions.

3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative exhibits a distinctive chain of ring motif in its crystal structure. This arrangement is facilitated by N-H...N and C-H...pi(pyridine) hydrogen bonds. []

4-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: This compound, synthesized using Medrum's acid, is another pyrazolo[3,4-b]pyridine derivative. Its crystal structure reveals three independent molecules in the asymmetric unit, all exhibiting a distorted envelope conformation of the dihydropyridine ring. Intermolecular N—H⋯O hydrogen bonds contribute to dimer formation in the crystal lattice. []

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound is a dihydropyridazinone derivative, featuring a benzyl group at the 4-position. In its crystal structure, adjacent molecules interact through N—H⋯O hydrogen bonds, forming inversion dimers with an (8) ring motif. []
  • Relevance: This compound is structurally similar to 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone, sharing the 4-phenyl-4,5-dihydropyridazin-3(2H)-one core. The key difference lies in the substituent at the 4-position: a benzyl group in this compound versus a 4-bromophenyl group in the main compound. This comparison allows for understanding the effects of different substituents at the same position on crystal packing and potential biological properties. []

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate

  • Compound Description: This dihydropyridazinone derivative incorporates a 2,6-dichlorobenzyl group at the 5-position and a methyl acetate substituent at the 1-position. Its crystal structure shows intermolecular C—H⋯O interactions. []
  • Relevance: While structurally similar to 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone, this compound bears notable differences. It features a 2,6-dichlorobenzyl group at the 5-position of the pyridazinone ring instead of a phenyl group at the 6-position. Additionally, a methyl acetate group is present at the 1-position. This comparison helps to elucidate the structural and electronic impact of substituent variations on the pyridazinone scaffold and their potential influence on biological activity relative to the main compound. []

Levosimendan (CAS 141505-33-1)

  • Compound Description: Levosimendan is a 3(2H)-pyridazinone derivative known for its cardiotonic effects. [] It is used clinically to manage acutely decompensated heart failure.
  • Relevance: As a recognized cardiotonic agent within the 3(2H)-pyridazinone class, levosimendan serves as a critical reference point for comparing the activity of the synthesized 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives in the study. [] This comparison helps assess the potential of these novel compounds as cardiotonic agents relative to an established therapeutic option.

6-Phenyl-4,5-dihydro-3(2H)-pyridazinones

  • Compound Description: This refers to a broad class of compounds characterized by the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold. Several compounds within this class have been explored for their cardiovascular effects, particularly as potential PDE III inhibitors. []
  • Relevance: This class of compounds is directly relevant to the research as the study focuses on synthesizing and evaluating the cardiotonic activities of novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. [, ] Examining the structure-activity relationships within this class helps identify key features contributing to cardiotonic activity and guide the design of more potent and selective compounds.

Imazodan (CI-914)

  • Compound Description: Imazodan is a prominent member of the 4,5-dihydro-3(2H)-pyridazinone family, recognized for its potent positive inotropic activity. [] It acts as a phosphodiesterase III inhibitor, leading to increased intracellular cAMP levels and enhanced cardiac contractility.
  • Relevance: Imazodan serves as a crucial benchmark in the study due to its well-documented inotropic activity and mechanism of action involving PDE III inhibition. [, ] By comparing the activity of newly synthesized 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives to imazodan, researchers can evaluate their potential as novel cardiotonic agents and assess their PDE III inhibitory activity. [, ]

Sulmazole (AR-L 115 BS)

  • Compound Description: Sulmazole is a positive inotropic drug belonging to the benzimidazole class. It enhances cardiac contractility and reduces afterload. []
  • Relevance: Sulmazole is included in the discussion due to its positive inotropic effects, potentially mediated through calcium sensitization of myofilaments in cardiac muscle. [] Comparing the mechanisms of action of sulmazole and the newly synthesized 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives can provide a more comprehensive understanding of the factors influencing cardiotonic activity and guide future drug design efforts. []

Pimobendane (UD-CG 115 BS)

  • Compound Description: Pimobendane is another positive inotropic agent, structurally characterized as a benzimidazole-substituted pyridazinone. It exhibits potent inotropic activity in various experimental settings. []
  • Relevance: Similar to sulmazole, pimobendane is included in the discussion to highlight diverse chemical structures capable of eliciting positive inotropic effects. [] Its structural resemblance to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinones under investigation, particularly the pyridazinone core, makes it a relevant point of comparison for understanding structure-activity relationships and potential mechanisms of action within this class of compounds. []

2,4-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

  • Compound Description: This class of compounds represents ring-contracted analogs of imazodan, designed to explore the impact of structural modifications on inotropic activity and PDE inhibitory activity. []
  • Relevance: The 2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones are closely related to imazodan, differing primarily in the presence of a pyrazolone ring instead of the pyridazinone found in imazodan. [] This structural variation provides valuable insights into the essential pharmacophoric elements required for inotropic activity and PDE inhibition, contributing to a better understanding of the structure-activity relationship within this series and its relationship to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinones under investigation. []

N-substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones

  • Compound Description: These compounds represent rigid structural modifications of 5-alkyl-4,5-dihydro-6-[4-N-substituted phenyl]-3(2H)-pyridazinones, conceived to investigate the effects of conformational restriction on positive inotropic activity. []
  • Relevance: This class of compounds, particularly those related to CI-930, offers a valuable point of comparison due to their structural similarity to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinones being investigated in the study. By examining the impact of introducing rigidity into the pyridazinone scaffold, researchers can gain insights into the conformational requirements for optimal cardiotonic activity and potentially design more potent and selective agents. []

Properties

CAS Number

344282-67-3

Product Name

6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone

IUPAC Name

3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C16H13BrN2O

Molecular Weight

329.197

InChI

InChI=1S/C16H13BrN2O/c17-13-8-6-12(7-9-13)15-10-14(16(20)19-18-15)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20)

InChI Key

SJRIIWKXAZJHLM-UHFFFAOYSA-N

SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.